Indirect Treatment Comparison: Naldemedine Demonstrates Superior Odds of Response vs. Naloxegol 25 mg in Laxative-Inadequate Responders
In an indirect treatment comparison of Phase III RCT data (COMPOSE-1/2 for naldemedine 0.2 mg QD vs. KODIAC-04/05 for naloxegol 25 mg QD), naldemedine monotherapy was superior to naloxegol 25 mg monotherapy in patients with prior laxative inadequate response (LIR) [1]. The odds ratio (OR) for achieving non-OIC status (>3 spontaneous bowel movements/week) at Week 12 was 4.07 (95% CI 1.19–13.9; p=0.0249) [1].
| Evidence Dimension | Odds Ratio for Achieving Non-OIC Status at Week 12 |
|---|---|
| Target Compound Data | Naldemedine 0.2 mg QD |
| Comparator Or Baseline | Naloxegol 25 mg QD |
| Quantified Difference | OR = 4.07 (95% CI 1.19–13.9; p=0.0249) |
| Conditions | Indirect treatment comparison of pooled Phase III RCT data in patients with OIC and prior laxative inadequate response (LIR) |
Why This Matters
This analysis provides the only quantitative efficacy comparison between naldemedine and another approved PAMORA, suggesting a potential advantage for naldemedine in patients who have failed laxative therapy.
- [1] ISPOR 2024 Abstract CO116: Naldemedine Without Rescue Laxatives Versus Either Laxatives or Naloxegol in the Treatment of Opioid Induced Constipation Among Adults With Chronic Non-Cancer Pain. View Source
